4-(Piperidin-1-yl)benzene-1-carboximidamide dihydrochloride
Overview
Description
4-(Piperidin-1-yl)benzene-1-carboximidamide dihydrochloride is a useful research compound. Its molecular formula is C12H19Cl2N3 and its molecular weight is 276.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation in Medical Research
4-(Piperidin-1-yl)benzene-1-carboximidamide dihydrochloride and its derivatives are primarily explored in the synthesis of novel compounds with potential medical applications. A study by Moustafa et al. (2021) illustrates the synthesis of carboximidamides with significant potential in treating hyperglycemia, suggesting their use as therapeutic agents against diabetes-related pathologies (Moustafa et al., 2021).
Structural Analysis and Characterization
The compound's structural properties are of interest, as demonstrated by Jasinski et al. (2012), who performed a redetermination of the structure of a related compound, providing insights into its molecular conformation (Jasinski et al., 2012).
Antimicrobial and Antibacterial Studies
Piperidine derivatives, including 4-(Piperidin-1-yl)benzene-1-carboximidamide, have been investigated for their antimicrobial properties. Khalid et al. (2016) synthesized N-substituted derivatives showing moderate to talented antibacterial activity (Khalid et al., 2016). Similarly, Vinaya et al. (2009) reported on derivatives exhibiting significant antimicrobial activities against pathogens of tomato plants (Vinaya et al., 2009).
Applications in HIV-1 Inhibition
The compound has been included in the synthesis of CCR5 antagonists with potential application in inhibiting HIV-1 activity. Imamura et al. (2006) discovered a piperidine-4-carboxamide CCR5 antagonist with highly potent anti-HIV-1 activity (Imamura et al., 2006).
Properties
IUPAC Name |
4-piperidin-1-ylbenzenecarboximidamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.2ClH/c13-12(14)10-4-6-11(7-5-10)15-8-2-1-3-9-15;;/h4-7H,1-3,8-9H2,(H3,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPCNYWXCJGJMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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